1-Methylisoquinoline
Overview
Description
1-Methylisoquinoline is a chemical compound that is a derivative of the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds similar to quinoline but with a different position of the nitrogen atom. 1-Methylisoquinoline refers to the isoquinoline structure with a methyl group attached to the first position of the ring system.
Synthesis Analysis
Several methods have been developed for the synthesis of isoquinoline derivatives, including 1-methylisoquinoline. One approach involves a one-pot synthesis of 1,2-dihydroisoquinolines by a sequential isocyanide-based multicomponent/Wittig reaction, which yields good results . Another method uses aluminum hydride reduction of cyano derivatives to produce 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines . A metal-free three-step synthesis has been reported for the preparation of functionalized 1-methyleneisoquinolines, which can be further modified to create various isoquinoline derivatives . Additionally, a one-pot synthesis involving a Pd-catalyzed Heck reaction and intramolecular cyclization has been developed for 4-methylisoquinolines . A novel approach for the preparation of 1-methyl-3-phenylisoquinoline derivatives from oximes using polyphosphoric esters has also been described .
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives can be complex, with various substituents influencing the overall conformation and properties of the molecules. For instance, the structure of a 1-[bis(hydroxymethyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been established by X-ray crystallography, revealing a distorted six-membered hetero ring conformation .
Chemical Reactions Analysis
Isoquinoline derivatives can undergo a range of chemical reactions. For example, the aminomethylation/hydrogenolysis method has been used as an alternative to direct methylation of metalated isoquinolines, which is exemplified by the synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline . Photochemically induced cyclization has been employed for the synthesis of 1-methyl-1,2,3,4-tetrahydronaphtho[2,1-f]isoquinolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-methylisoquinoline and its derivatives are influenced by their molecular structure. For example, the presence of substituents such as methyl, methoxy, and phenyl groups can affect the boiling point, solubility, and reactivity of the compounds. The steric structures of diastereomers can be determined by NMR spectroscopy, which is crucial for understanding the properties and potential applications of these molecules .
Scientific Research Applications
Novel Synthesis Techniques
- Aminomethylation/hydrogenolysis for 1-Methylisoquinoline Synthesis : A new method for introducing a methyl group at C1 of isoquinolines has been developed, exemplified by the synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline. This method addresses the need for effective synthetic approaches for highly-substituted isoquinolines in drug development and natural product syntheses (Melzer, Felber, & Bracher, 2018).
Chemical Properties and Applications
- Corrosion Inhibition : 1-Methylisoquinoline has been studied as a corrosion inhibitor for mild steel in hydrochloric acid media. Its efficiency as an inhibitor increases with concentration, offering potential for industrial applications in corrosion control (Al-Uqaily, 2015).
- Synthesis of Benzo[a]-Quinolizine Derivatives : 1-Methylisoquinoline reacts with arylidine malononitrile, leading to Michael adducts pyridinoisoquinolines, showing its utility in the synthesis of complex chemical structures (Abdallah et al., 2002).
- Preparation of 1-Methyl-3-Phenylisoquinoline Derivatives : A new approach for synthesizing 1-methyl-3-phenylisoquinoline derivatives using polyphosphate ester has been developed, applicable in medicinal chemistry (Niemczak, Czerniak, & Kopczyński, 2015).
Biological and Medicinal Research
- Anti-Tobacco Mosaic Virus Activity : Isoquinoline alkaloids, including 1-methylisoquinoline derivatives, isolated from plants like Thalictrum glandulosissimum, have shown anti-TMV activity, suggesting potential in antiviral research (Hu et al., 2020).
Drug Development and Pharmaceuticals
- Tetrahydroisoquinolines in Therapeutics : 1-Methyl-1,2,3,4-tetrahydroisoquinoline, a compound related to 1-methylisoquinoline, has been investigated for therapeutic applications, including its potential in treating cancer and central nervous system disorders (Singh & Shah, 2017).
Spectroscopic and Physical Studies
- Spectroscopic Behavior in Methyl Substitution : Studies on 3-methylisoquinoline have focused on the effect of methyl substitution on excited state behavior, contributing to our understanding of molecular spectroscopy (Sinha, Singh, & Kundu, 2012).
Further Research and Development
- Antimalarial Potential : The exploration of 3-methylisoquinoline-4-carbonitriles as inhibitors of Plasmodium falciparum Protein Kinase A provides a pathway for developing antimalarial compounds (Buskes et al., 2016).
Safety and Hazards
1-Methylisoquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
Mechanism of Action
- 1-Methylisoquinoline (also known as isoquinaldine ) is a heterocyclic compound with the chemical formula C10H9N and a molecular weight of 143.19 g/mol .
- Its structure consists of a benzene ring fused to a pyridine nucleus, making it an isoquinoline derivative .
- Isoquinolines, including 1-Methylisoquinoline, are weak bases and resemble pyridine in their stability against chemical attack .
- Their reactivity is influenced by the electron density at various positions on the ring. Notably, the double bond character is stronger in certain positions (1,2-, 3,4-, 5,6-, and 7,8-), affecting both reactions and substituent reactivity .
- The electron pair of nitrogen is not involved in aromatization, allowing these compounds to easily undergo quaternization and conversion to N-oxides .
- However, isoquinoline derivatives, including natural alkaloids, have been studied for their biological activities. For instance, quinoline (a related compound) is used against malaria, and its skeleton serves as the basis for designing synthetic antimalarial drugs like chloroquine .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
properties
IUPAC Name |
1-methylisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYMYAJONQZORL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870904 | |
Record name | 1-Methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1721-93-3, 58853-80-8 | |
Record name | 1-Methylisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1721-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylisoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001721933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoquinoline, 1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058853808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-METHYLISOQUINOLINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101175 | |
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Record name | 1-Methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.470 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-METHYLISOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z96HOX9RT9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1-methylisoquinoline?
A1: The molecular formula of 1-methylisoquinoline is C10H9N, and its molecular weight is 143.19 g/mol.
Q2: What is significant about the reactivity of the methyl group in 1-methylisoquinoline?
A3: The methyl group in 1-methylisoquinoline is activated and can participate in various reactions. For example, it can be deprotonated by strong bases, allowing for further functionalization at that position. [, , ]
Q3: How does the presence of a methyl group at the C1 position affect the reactivity of isoquinolines?
A4: The methyl group at the C1 position significantly influences the reactivity of isoquinolines, particularly in reactions involving the nitrogen atom. This substitution can alter the basicity and nucleophilicity of the nitrogen, impacting its participation in various chemical transformations. [, , , ]
Q4: Can 1-methylisoquinoline undergo cycloaddition reactions?
A5: Yes, 1-methylisoquinoline can undergo cycloaddition reactions with certain reagents. For instance, it reacts with tetrachloro-1,2-benzoquinone, leading to the formation of a polycyclic heterocycle structurally similar to quinoxaline orange. []
Q5: What are some established synthetic routes to 1-methylisoquinoline and its derivatives?
A6: Several methods exist for synthesizing 1-methylisoquinoline and its derivatives. One common approach involves starting with isoquinoline itself and introducing the methyl group through various chemical transformations. Another method utilizes readily available starting materials like benzaldehydes or benzyl ketones and constructs the isoquinoline ring system through a series of reactions. [, , , , ]
Q6: Can 1-methylisoquinoline be used as a building block for more complex heterocyclic systems?
A7: Absolutely. Researchers have utilized 1-methylisoquinoline as a key building block in synthesizing various fused heterocyclic systems, including benzo[a]quinolizines, pyrrolo[2,1-a]isoquinolines, and 1,2,3-triazolo[5,1-a]dihydroisoquinolines. These heterocyclic scaffolds hold significance in medicinal chemistry and natural product synthesis. [, , , , ]
Q7: Are there any applications of 1-methylisoquinoline in materials science?
A7: While the provided abstracts don't specifically delve into material science applications, the unique structural features and reactivity of 1-methylisoquinoline and its derivatives make them potentially valuable building blocks for developing novel materials. Further research in this direction could lead to exciting discoveries.
Q8: Does 1-methylisoquinoline possess any reported biological activity?
A9: While 1-methylisoquinoline itself may not be extensively studied for its biological activity, some of its derivatives have shown promising results in this area. For example, 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ-1), a derivative of 1-methylisoquinoline, exhibits potent antineoplastic activity. []
Q9: What is the mechanism of action for the antineoplastic activity observed in MAIQ-1?
A10: MAIQ-1 acts as a potent inhibitor of ribonucleoside diphosphate reductase, a crucial enzyme involved in DNA synthesis. By inhibiting this enzyme, MAIQ-1 disrupts DNA replication and repair processes in cancer cells, ultimately leading to cell death. []
Q10: Is 1-methylisoquinoline stable under various conditions?
A10: The provided abstracts do not directly address the stability of 1-methylisoquinoline under various conditions. It is essential to consider the compound's stability under different pH levels, temperatures, and exposure to light and air when developing formulations or conducting experiments.
Q11: What are some strategies to improve the stability, solubility, or bioavailability of 1-methylisoquinoline and its derivatives?
A13: Common strategies for enhancing solubility and bioavailability include forming salts, creating prodrugs, and incorporating the compound into drug delivery systems like nanoparticles or liposomes. These approaches can improve the compound's pharmacokinetic properties and potentially lead to more effective treatments. []
Q12: Is there any information on the toxicity of 1-methylisoquinoline?
A12: The provided abstracts do not provide specific data on the toxicity of 1-methylisoquinoline. Conducting thorough toxicological studies is crucial when developing any compound for potential therapeutic applications.
Q13: Have computational methods been applied to study 1-methylisoquinoline?
A15: Yes, computational chemistry techniques like density functional theory (DFT) calculations and quantitative structure-activity relationship (QSAR) modeling have been used to study the halogen bonding interactions of 1-methylisoquinoline with haloarenenitriles. These studies provide insights into the structural and electronic factors influencing these interactions. []
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